

Cross-reactivity of Ocadusertib with other kinase signaling pathways

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Compound of Interest

Compound Name: Ocadusertib

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Ocadusertib's Kinase Cross-Reactivity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Ocadusertib (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).^{[1][2][3][4][5]} As a key regulator of cellular necrosis and inflammation, RIPK1 is a promising therapeutic target for a range of autoimmune and inflammatory diseases. A critical aspect of the preclinical evaluation of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a narrower therapeutic window. This guide provides a comparative overview of the kinase cross-reactivity of **Ocadusertib** and other notable RIPK1 inhibitors, supported by available experimental data and detailed methodologies.

High Selectivity of Ocadusertib

Preclinical data on **Ocadusertib** demonstrates its high selectivity for RIPK1. In a broad kinase screening panel, **Ocadusertib** was tested at a concentration of 10 μ M against 105 other kinases and showed no significant inhibition.^[1] While the specific percentage of inhibition for each of the 105 kinases is not publicly available, this finding underscores the high specificity of **Ocadusertib** for its primary target, RIPK1. The half-maximal inhibitory concentration (IC₅₀) of **Ocadusertib** for RIPK1 enzymatic activity is reported to be in the range of 12 to 38 nM.^[1]

Comparative Kinase Selectivity Profiles

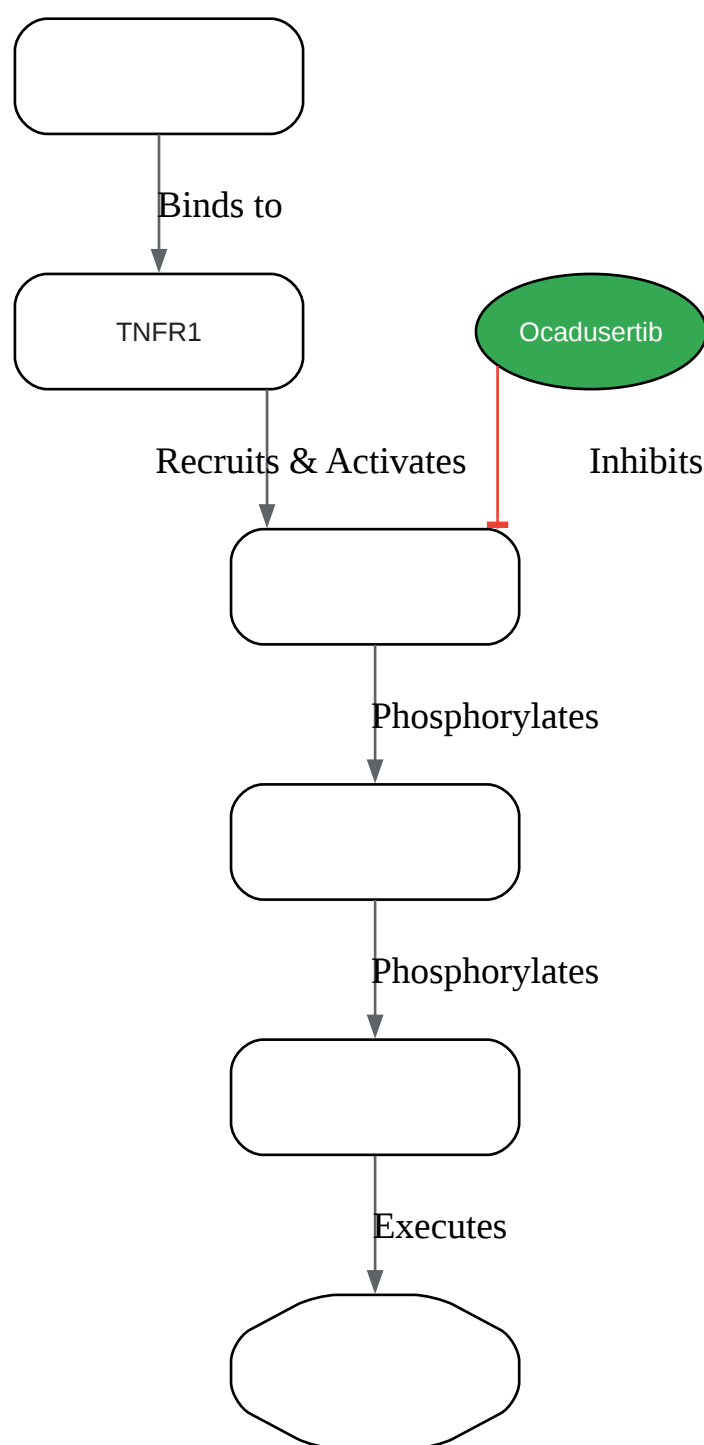
To provide a comprehensive perspective on **Ocadusertib**'s selectivity, this section compares its cross-reactivity profile with other well-characterized RIPK1 inhibitors.

Inhibitor	Primary Target	Screening Panel Size	Concentration	Key Off-Target Information	Reference
Ocadusertib	RIPK1	105 Kinases	10 μ M	No significant inhibition observed.	[1]
GSK2982772	RIPK1	>339 Kinases	10 μ M	Highly selective, with greater than 1,000-fold selectivity over ERK5.	[6] [7]
Necrostatin-1s	RIPK1	Not specified	Not specified	A more specific analog of Necrostatin-1, lacking the off-target inhibition of Indoleamine 2,3-dioxygenase (IDO).	[8] [9]
RIPA-56	RIPK1	Not specified	10 μ M	No inhibition of RIPK3 kinase activity was observed.	[10]

Signaling Pathway of RIPK1 Inhibition

The primary signaling pathway affected by **Ocadusertib** is the necroptosis pathway, which is initiated by the activation of death receptors such as the TNF receptor. Upon receptor activation, RIPK1 is recruited and phosphorylated, leading to the formation of the necrosome complex with RIPK3 and MLKL, ultimately resulting in programmed necrotic cell death.

Ocadusertib, as a RIPK1 inhibitor, blocks this cascade.



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Figure 1. Ocadusertib's mechanism of action in the necroptosis pathway.

Experimental Protocols

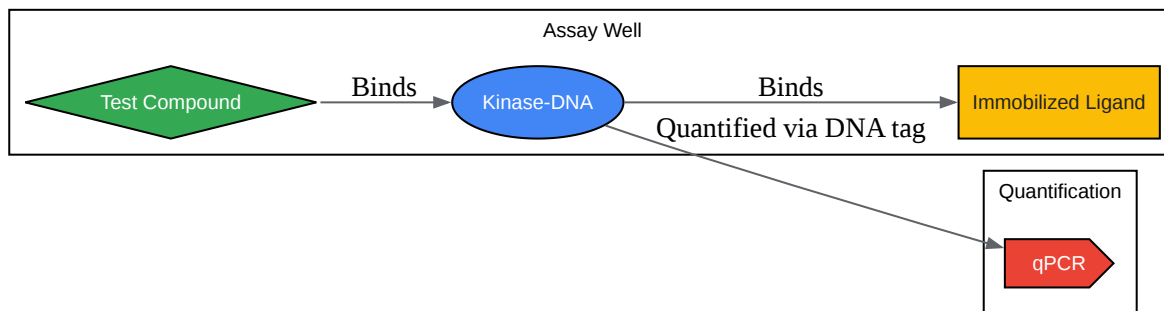
The assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of compounds like **Ocadusertib**.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of a test compound against a broad panel of kinases.

Methodology: A common method for kinase profiling is a competition binding assay, such as the KINOMEScan™ platform.

- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are typically produced as fusions with a DNA tag.
- Procedure:
 - A library of kinases is individually expressed and tagged.
 - The test compound (e.g., **Ocadusertib** at 10 μ M) is incubated with the kinase and the immobilized ligand.
 - The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
 - A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.
- Data Analysis: The results are often expressed as a percentage of control (vehicle-treated) binding. A lower percentage indicates stronger inhibition.



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Figure 2. Workflow for a competition binding-based kinase selectivity assay.

In Vitro RIPK1 Enzymatic Assay

Objective: To determine the potency of an inhibitor against the enzymatic activity of RIPK1.

Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.

- Reagents:
 - Recombinant human RIPK1 enzyme.
 - A suitable substrate (e.g., a generic kinase substrate like myelin basic protein).
 - [γ - ^{33}P]ATP.
 - Kinase reaction buffer.
 - Test compound (e.g., **Ocadusertib**) at various concentrations.
- Procedure:
 - The RIPK1 enzyme is incubated with the test compound for a defined period.
 - The kinase reaction is initiated by the addition of the substrate and [γ - ^{33}P]ATP.

- The reaction is allowed to proceed for a specific time and then stopped.
- The reaction mixture is transferred to a phosphocellulose membrane, which binds the phosphorylated substrate.
- Unincorporated [γ - ^{33}P]ATP is washed away.
- The amount of radioactivity on the membrane is measured using a scintillation counter.
- Data Analysis: The data is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The available data strongly suggest that **Ocadusertib** is a highly selective inhibitor of RIPK1. Its lack of significant off-target inhibition in a broad kinase panel is a promising characteristic for a therapeutic candidate, potentially minimizing the risk of mechanism-based side effects. In comparison to other RIPK1 inhibitors, **Ocadusertib**'s selectivity profile appears favorable. However, a full, quantitative dataset of its kinome scan would provide a more definitive and comprehensive understanding of its cross-reactivity. The experimental protocols outlined provide a framework for the standardized assessment of kinase inhibitor selectivity, a critical step in the development of targeted therapies.

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